molecular formula C11H10ClNO B6285433 1-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-one CAS No. 1368636-13-8

1-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-one

Cat. No. B6285433
CAS RN: 1368636-13-8
M. Wt: 207.7
InChI Key:
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Description

1-(6-Chloro-2-methyl-1H-indol-3-yl)ethan-1-one, also known as 6-chloro-2-methylindole or CMI, is an indole derivative widely used in scientific research. CMI has been studied for its potential applications in the fields of medicine, biochemistry, pharmacology, and organic chemistry. It is also used as a synthetic intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Scientific Research Applications

CMI has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. It has also been used as an intermediate in the synthesis of various heterocyclic compounds. In addition, CMI has been used in the synthesis of 5-HT1A receptor agonists and antagonists, which are used in the treatment of depression and anxiety.

Mechanism of Action

The mechanism of action of CMI is still not fully understood. It is believed to act as a proton donor, which helps to facilitate the formation of reactive intermediates. Additionally, CMI has been shown to act as a Lewis acid, which can help to increase the reactivity of certain organic compounds.
Biochemical and Physiological Effects
CMI has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, CMI has been found to act as an antagonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

CMI has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is stable under a variety of conditions. Additionally, CMI is soluble in many organic solvents, making it easy to use in a variety of reactions. However, CMI is also toxic and should be handled with extreme caution.

Future Directions

There are a number of potential future directions for the research and application of CMI. It could be used in the synthesis of new pharmaceuticals and other organic compounds. Additionally, further research into the mechanism of action of CMI could lead to the development of new drugs for the treatment of various diseases and conditions. Finally, CMI could be used in the synthesis of new materials, such as polymers and nanomaterials.

Synthesis Methods

The synthesis of CMI involves the reaction of 2-methylindole with thionyl chloride and 6-chloro-1-chloroethylbenzene in the presence of a base such as potassium carbonate. The reaction yields a mixture of CMI and 1-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-oneethylindole-1-ethanol, which can be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-one involves the reaction of 6-chloro-2-methyl-1H-indole with ethyl chloroacetate followed by hydrolysis and decarboxylation to yield the final product.", "Starting Materials": [ "6-chloro-2-methyl-1H-indole", "ethyl chloroacetate", "sodium hydroxide", "water", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "diethyl ether" ], "Reaction": [ "Step 1: 6-chloro-2-methyl-1H-indole is reacted with ethyl chloroacetate in the presence of sodium hydroxide and water to yield 1-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-one ethyl ester.", "Step 2: The ethyl ester is then hydrolyzed with hydrochloric acid to yield the corresponding carboxylic acid.", "Step 3: Decarboxylation of the carboxylic acid is achieved by heating with sodium bicarbonate to yield the final product, 1-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-one.", "Step 4: The product is purified by extraction with diethyl ether, drying over magnesium sulfate, and evaporation of the solvent to yield the final product as a white solid." ] }

CAS RN

1368636-13-8

Product Name

1-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-one

Molecular Formula

C11H10ClNO

Molecular Weight

207.7

Purity

0

Origin of Product

United States

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